![molecular formula C23H19BrN2O4 B3121313 2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- CAS No. 282734-37-6](/img/structure/B3121313.png)
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Vue d'ensemble
Description
“2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-” is a chemical compound with the CAS number 282734-37-6 . It is also known by its synonyms N2-Fmoc-3-(5-bromopyrid-2-yl)-L-alanine and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(5-bromopyridin-2-yl)propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C23H19BrN2O4 . It contains a pyridine ring, a fluorene group, and a carboxylic acid group . The fluorene group is protected by a methoxy carbonyl group .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of N-acyliminium Ions : A method for generating N-acyliminium ions using amino acid derivatives, which includes compounds similar to 2-Pyridinepropanoic acid, was developed. This method has been applied in synthesizing omega-amino aldehydes, aminolactone derivatives, and azasugar analogues, demonstrating its versatility in organic synthesis (Boto, Hernandez, & Suarez, 2000).
Fluorescence Properties and Antibacterial Activity : N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, related to 2-Pyridinepropanoic acid, were synthesized and exhibited significant fluorescence properties. Some of these compounds also showed considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Antitumor Activity : A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, similar in structure to 2-Pyridinepropanoic acid, showed that these compounds selectively inhibited tumor cells and had potent antitumor activity (Wang et al., 2010).
Chemical Properties and Synthesis
Synthesis of Liquid Scintillators : The compound was used in the synthesis of liquid scintillation solutes, demonstrating its application in chemical analysis and radiometric measurements (Barnett, Daub, Hayes, & Ott, 1960).
Conversion to C-Nucleosides : The compound's derivatives were utilized in the synthesis of various C-nucleosides, showcasing its use in nucleoside analog synthesis, important in medicinal chemistry (Reese & Wu, 2003).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound's structure, is used for protecting hydroxy-groups in peptide synthesis, highlighting its importance in biochemistry (Gioeli & Chattopadhyaya, 1982).
Sensing and Detection Applications
- Selective Sensing of Picric Acid, Fe3+, and L-Arginine : Derivatives of the compound were synthesized and used as fluorescent sensors, capable of detecting nitro compounds, metal cations, and amino acids, illustrating its potential in environmental and biochemical sensing (Han et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(5-bromopyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRYLAXLGQLYKG-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=C(C=C4)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



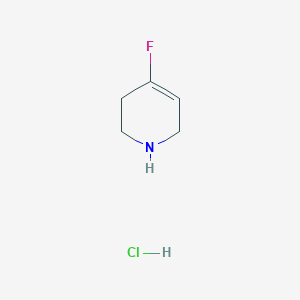
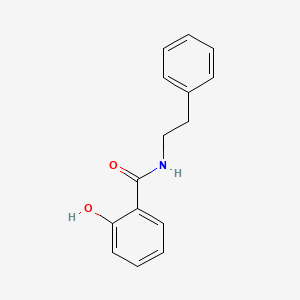

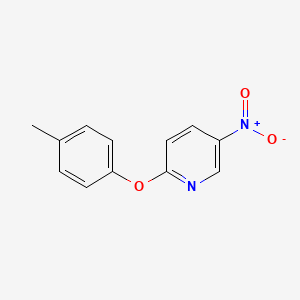
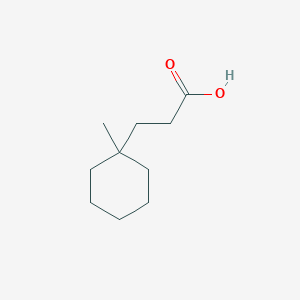

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)
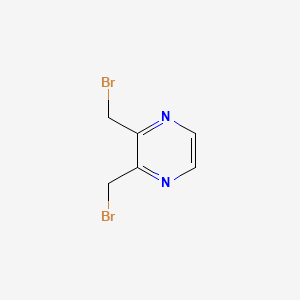
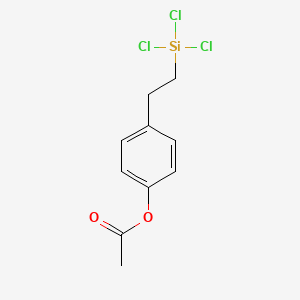
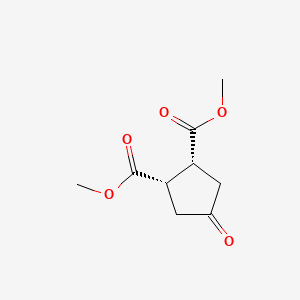
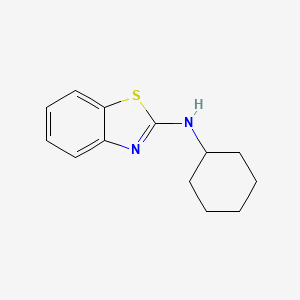
![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)
